molecular formula C11H26I2N4 B12723797 1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide CAS No. 96397-13-6

1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide

Katalognummer: B12723797
CAS-Nummer: 96397-13-6
Molekulargewicht: 468.16 g/mol
InChI-Schlüssel: GLKDKQNTJCJVLO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide is a compound that belongs to the class of guanidine derivatives. Guanidine compounds are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications. This particular compound features a piperidinium ring substituted with a guanidinobutyl group and a methyl group, with iodide and hydriodide as counterions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide can undergo various chemical reactions, including:

    Oxidation: The guanidine group can be oxidized to form urea derivatives.

    Reduction: Reduction reactions can convert the guanidine group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Urea derivatives.

    Reduction: Amines.

    Substitution: Substituted guanidine derivatives.

Wirkmechanismus

The mechanism of action of 1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide involves its interaction with molecular targets through hydrogen bonding and ionic interactions. The guanidine group can form strong hydrogen bonds with anionic sites on enzymes and proteins, leading to inhibition of their activity . This compound can also interact with metal ions, which may play a role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide is unique due to its combination of a piperidinium ring and a guanidinobutyl group, which provides a distinct set of chemical and biological properties. Its ability to form strong hydrogen bonds and interact with metal ions makes it particularly valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

96397-13-6

Molekularformel

C11H26I2N4

Molekulargewicht

468.16 g/mol

IUPAC-Name

2-[4-(1-methylpiperidin-1-ium-1-yl)butyl]guanidine;iodide;hydroiodide

InChI

InChI=1S/C11H25N4.2HI/c1-15(8-4-2-5-9-15)10-6-3-7-14-11(12)13;;/h2-10H2,1H3,(H4,12,13,14);2*1H/q+1;;/p-1

InChI-Schlüssel

GLKDKQNTJCJVLO-UHFFFAOYSA-M

Kanonische SMILES

C[N+]1(CCCCC1)CCCCN=C(N)N.I.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.